molecular formula C17H18O5 B14168959 (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone CAS No. 4038-17-9

(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B14168959
CAS No.: 4038-17-9
M. Wt: 302.32 g/mol
InChI Key: PUQOJYUGFAOGFR-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C16H16O4 It is a member of the benzophenone family, characterized by the presence of two methoxy groups on each of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, often using carbon disulfide (CS2) as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Friedel-Crafts acylation can be scaled up for industrial purposes. This involves maintaining strict control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is not fully understood. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The methoxy groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
  • (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
  • (2,4-Dimethoxyphenyl)methanol

Uniqueness

(2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of two methoxy groups on each phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzophenone derivatives and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-12-6-7-13(15(10-12)21-3)17(18)11-5-8-14(20-2)16(9-11)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOJYUGFAOGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223763
Record name (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-17-9
Record name (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4038-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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